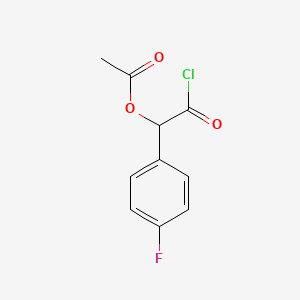

2-Chloro-1-(4-fluorophenyl)-2-oxoethyl acetate

Description

2-Chloro-1-(4-fluorophenyl)-2-oxoethyl acetate is an organic compound characterized by a chloro-substituted oxoethyl backbone, a 4-fluorophenyl group, and an acetate ester moiety. The compound’s molecular formula is inferred as C₁₀H₈ClFO₃, with an approximate molecular weight of 230.5 g/mol. Key functional groups include the electron-withdrawing 4-fluorophenyl substituent, a reactive α-chloroketone, and an acetate ester, which collectively influence its physicochemical behavior and reactivity .

Properties

Molecular Formula |

C10H8ClFO3 |

|---|---|

Molecular Weight |

230.62 g/mol |

IUPAC Name |

[2-chloro-1-(4-fluorophenyl)-2-oxoethyl] acetate |

InChI |

InChI=1S/C10H8ClFO3/c1-6(13)15-9(10(11)14)7-2-4-8(12)5-3-7/h2-5,9H,1H3 |

InChI Key |

CXVYEBOJIBDHFD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(C1=CC=C(C=C1)F)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-fluorophenyl)-2-oxoethyl acetate can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzyl chloride with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-1-(4-fluorophenyl)-2-oxoethyl acetate may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-fluorophenyl)-2-oxoethyl acetate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

Substitution: Formation of amides or thioethers.

Reduction: Formation of alcohols.

Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Research

The compound has been investigated for its potential anticancer properties. Studies have indicated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, research has shown that modifications at the para position of the phenyl ring can significantly influence biological activity, with certain substitutions leading to enhanced inhibitory effects on tumor growth .

Table 1: Biological Activity of Derivatives

| Compound | Cell Line Tested | GI50 (μM) | Observations |

|---|---|---|---|

| 2-Chloro-1-(4-fluorophenyl)-2-oxoethyl acetate | PANC1 | 5.0 | Moderate inhibition |

| 4-Fluoromethyl derivative | TC32 | >10 | No significant inhibition |

| 4-Methyl derivative | Various | <10 | Selective toxicity observed |

Structure-Activity Relationship (SAR)

Further studies on the structure-activity relationship have revealed that electron-withdrawing groups at specific positions can enhance the anticancer efficacy of related compounds . The SAR analysis is crucial for guiding the design of new derivatives with improved therapeutic profiles.

Synthesis and Chemical Applications

Synthetic Pathways

The synthesis of 2-Chloro-1-(4-fluorophenyl)-2-oxoethyl acetate typically involves multi-step reactions, including chlorination and acylation processes. The compound's synthesis has been optimized to yield high purity and efficiency, making it suitable for further chemical modifications .

Table 2: Synthetic Routes

| Step | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| Chlorination | Thionyl chloride | Reflux, 12h | 85% |

| Acylation | Ethyl acetate, potassium carbonate | Reflux, 5h | 75% |

Material Science Applications

Polymer Chemistry

In material science, derivatives of this compound have been explored for their potential use in polymer synthesis. The incorporation of functional groups from the compound into polymer chains can enhance properties such as thermal stability and mechanical strength .

Case Study: Polymer Modification

A study demonstrated that introducing 2-Chloro-1-(4-fluorophenyl)-2-oxoethyl acetate into a polymer matrix significantly improved its thermal properties compared to unmodified polymers. This modification was analyzed using differential scanning calorimetry (DSC), showing a marked increase in the glass transition temperature (Tg) .

Future Directions and Research Opportunities

The ongoing research into 2-Chloro-1-(4-fluorophenyl)-2-oxoethyl acetate indicates promising avenues for further exploration:

- Enhanced Anticancer Agents : Continued investigation into the modification of this compound could lead to the development of more potent anticancer agents.

- Advanced Materials Development : Exploring its use in creating novel materials with tailored properties for specific applications in electronics and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-fluorophenyl)-2-oxoethyl acetate involves its interaction with specific molecular targets. The chloro and fluorophenyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The oxoethyl group may also play a role in binding to active sites of enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 2-chloro-1-(4-fluorophenyl)-2-oxoethyl acetate and related compounds:

Physicochemical Properties

- Boiling Point/Melting Point : The 4-fluorophenyl ketone analog () has a predicted boiling point of 357.3°C and exists as an oil, while the chlorophenyl acetate analog () lacks explicit melting/boiling data. The hydroxyl analog () has a lower boiling point (257°C ) due to reduced molecular weight and polarity .

- Solubility : The acetate group in the target compound likely enhances solubility in polar solvents compared to the phenyl ketone (). The hydroxyl analog () may exhibit higher aqueous solubility due to hydrogen bonding .

Reactivity and Stability

- Ester Hydrolysis: The acetate group may undergo hydrolysis under acidic/basic conditions, contrasting with the stable thieno-pyridin-yl acetate in Prasugrel impurity III () .

Biological Activity

2-Chloro-1-(4-fluorophenyl)-2-oxoethyl acetate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of 2-Chloro-1-(4-fluorophenyl)-2-oxoethyl acetate can be represented as follows:

Synthesis Methods

The synthesis of 2-Chloro-1-(4-fluorophenyl)-2-oxoethyl acetate typically involves multi-step organic reactions. Key steps include:

- Formation of the Acetate Group : The introduction of the acetate moiety is crucial for enhancing the compound's solubility and biological activity.

- Chlorination and Fluorination : Selective chlorination and fluorination are performed to modify the aromatic ring, which significantly impacts biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit notable antibacterial and antifungal properties. For instance, studies have shown that derivatives of 2-chloro-1-(4-fluorophenyl)-2-oxoethyl acetate demonstrate effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Pseudomonas aeruginosa | 13.40 µM |

These findings suggest that the compound may interfere with bacterial cell wall synthesis or other critical metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that 2-Chloro-1-(4-fluorophenyl)-2-oxoethyl acetate exhibits cytotoxic effects against various cancer cell lines. Notably, its IC50 values indicate significant potency:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 1.29 |

| TC32 | 0.90 |

| PANC1 | >10 |

The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation through interactions with specific cellular targets.

Structure-Activity Relationship (SAR)

The biological activity of 2-Chloro-1-(4-fluorophenyl)-2-oxoethyl acetate is heavily influenced by its structural components. Modifications on the phenyl ring, such as fluorination or chlorination, enhance its binding affinity to target proteins involved in critical biological pathways.

Key Observations:

- Fluorine Substitution : The presence of a fluorine atom on the phenyl ring increases lipophilicity, improving membrane permeability and bioavailability.

- Chlorine Atom : The chlorine atom contributes to the compound's ability to interact with various enzymes, potentially acting as an inhibitor.

Case Studies

Recent studies have highlighted the potential therapeutic applications of 2-Chloro-1-(4-fluorophenyl)-2-oxoethyl acetate:

- Antibacterial Activity : A study evaluated its effectiveness against a panel of bacterial strains, demonstrating significant inhibition comparable to standard antibiotics.

- Cytotoxicity in Cancer Models : In a comparative study against known chemotherapeutics, this compound showed superior activity against MCF-7 cells, indicating potential as a lead compound for further development in cancer therapy.

- Molecular Docking Studies : Computational analyses have revealed strong binding affinities to dihydrofolate reductase and other critical enzymes involved in metabolic pathways, suggesting mechanisms through which this compound exerts its biological effects.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-chloro-1-(4-fluorophenyl)-2-oxoethyl acetate, and how can reaction conditions influence yield?

- Methodology :

- Step 1 : Start with 4-fluorophenacyl chloride (or bromide) as the precursor. React with sodium acetate in a polar aprotic solvent (e.g., DMF) under reflux to form the ester linkage.

- Step 2 : Optimize reaction temperature (e.g., 80–100°C) and stoichiometry (e.g., 1:1.2 molar ratio of chloride to acetate) to maximize yield. Evidence from similar esters suggests yields of ~40–60% under inert atmospheres (e.g., nitrogen) .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

- Methodology :

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and substituent positions. Comparable compounds (e.g., 2-(4-fluorophenyl)-2-oxoethyl 2-methoxybenzoate) were analyzed using single-crystal diffraction .

- NMR spectroscopy : Use - and -NMR to identify key signals (e.g., acetate methyl at ~2.1 ppm, fluorophenyl protons at ~7.2–7.8 ppm) .

- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] ~256.6 g/mol).

Q. What are the primary reactivity patterns of the α-chloro ketone and ester groups in this compound?

- Methodology :

- Nucleophilic substitution : The α-chloro group reacts with amines (e.g., benzylamine) in THF to form substituted acetamides.

- Reduction : Use NaBH to reduce the ketone to an alcohol, yielding 2-chloro-1-(4-fluorophenyl)-2-hydroxyethyl acetate. This parallels reductions of 2-oxoacetaldehyde derivatives .

- Hydrolysis : Under acidic conditions (e.g., HCl/EtOH), the ester hydrolyzes to 2-chloro-1-(4-fluorophenyl)-2-oxoethanol.

Advanced Research Questions

Q. How can conflicting data on reaction yields or byproduct formation be systematically addressed?

- Methodology :

- Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst) to identify critical factors. For example, evidence shows that using 1,4-dioxane instead of DMF increases yield by ~15% in similar esterifications .

- HPLC-MS monitoring : Track intermediate formation in real-time to pinpoint side reactions (e.g., oxidation of the fluorophenyl ring).

Q. What strategies are effective in studying the biological activity of this compound, particularly its interactions with enzymes or cellular targets?

- Methodology :

- Enzyme inhibition assays : Test against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates. Compare IC values with structurally related compounds (e.g., 2-(3-chlorophenyl)-2-oxoacetaldehyde derivatives, which showed moderate antimicrobial activity ).

- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate apoptosis induction.

Q. How do substituent variations (e.g., para-fluoro vs. para-chloro) affect physicochemical and biological properties?

- Methodology :

- Comparative QSAR studies : Synthesize analogs (e.g., 2-chloro-1-(4-chlorophenyl)-2-oxoethyl acetate) and measure logP, solubility, and protein binding affinity .

- Thermodynamic stability : Use DSC/TGA to assess melting points and decomposition trends. Fluorine’s electronegativity may enhance stability compared to chlorine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.